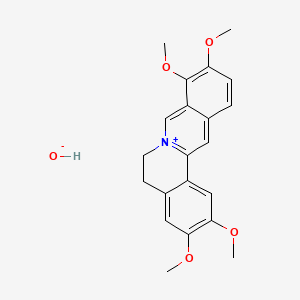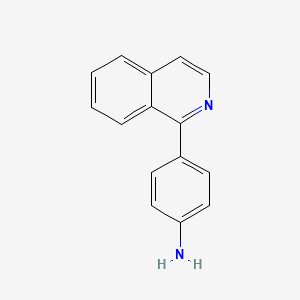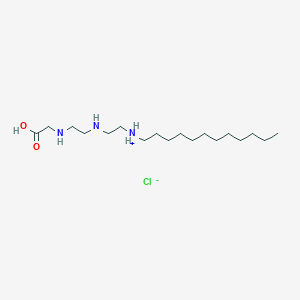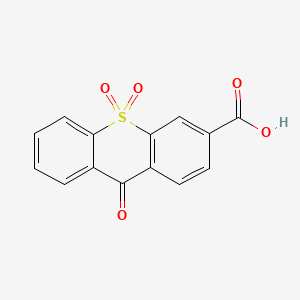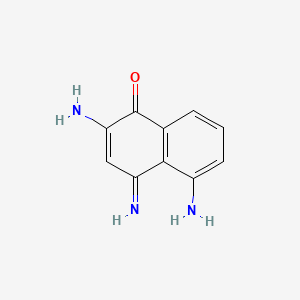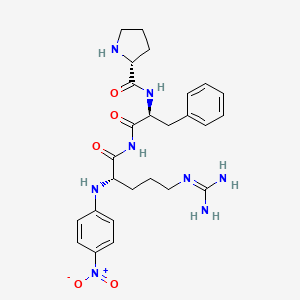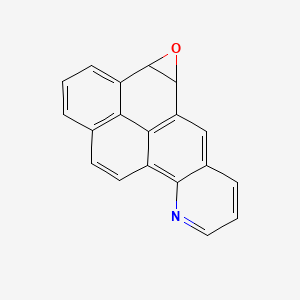
alpha-Hydroxy stearoyl-coa
Vue d'ensemble
Description
Alpha-Hydroxy stearoyl-coa, also known as Stearoyl-CoA, is a coenzyme involved in the metabolism of fatty acids . It is an 18-carbon long fatty acyl-CoA chain that participates in an unsaturation reaction . The reaction is catalyzed by the enzyme stearoyl-CoA desaturase, which is located in the endoplasmic reticulum .
Synthesis Analysis
Stearoyl-CoA desaturase 1 (SCD1) converts saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .Molecular Structure Analysis
The molecular formula of Stearoyl-CoA is CHNOPS with an average mass of 1033.996 Da and a Monoisotopic mass of 1033.376221 Da . The structure of human SCD1 (hSCD1) in complex with stearoyl-CoA substrate and two zinc ions has been determined .Chemical Reactions Analysis
Stearoyl-CoA participates in an unsaturation reaction, which is catalyzed by the enzyme stearoyl-CoA desaturase . It forms a cis-double bond between the ninth and tenth carbons within the chain to form the product oleoyl-CoA .Physical And Chemical Properties Analysis
Stearoyl-CoA is a coenzyme involved in the metabolism of fatty acids . It is an 18-carbon long fatty acyl-CoA chain that participates in an unsaturation reaction .Applications De Recherche Scientifique
Cancer Research
Alpha-Hydroxy stearoyl-CoA: plays a significant role in cancer research due to its involvement in lipid metabolism. The enzyme stearoyl-CoA desaturase 1 (SCD1) , which converts saturated fatty acids to monounsaturated fatty acids, is often upregulated in cancer cells. This upregulation contributes to cancer cell proliferation, invasion, and chemoresistance . Targeting SCD1 has been considered a potential approach for cancer treatment, as it is involved in regulating ferroptosis resistance .
Cancer Stem Cell Biology
In the context of cancer stem cells, SCD1 is crucial for maintaining the balance between monounsaturated and saturated fatty acids. This balance is essential for membrane fluidity, cellular signaling, and gene expression. High expression of SCD1 in cancer stem cells is associated with tumor progression, metastasis, and drug resistance . Therefore, inhibiting SCD1 expression or activity could be a promising strategy to suppress cancer cell survival and self-renewal .
Metabolic Regulation
Alpha-Hydroxy stearoyl-CoA: is also involved in the broader scope of metabolic regulation. Alterations in lipid metabolism, such as those mediated by SCD1, can have profound effects on cellular processes. These include energy production, structural component synthesis, and the regulation of metabolic pathways .
Hepatocellular Carcinoma
Specifically, in hepatocellular carcinoma, the increased expression and activity of SCD1 have been observed. This enzyme’s activity is linked to the conversion of saturated fatty acids to Δ9-monounsaturated fatty acids, which are implicated in the malignancy of hepatocellular carcinoma cells .
Lipidomics and Biomarker Discovery
The study of lipid profiles, or lipidomics, can benefit from understanding the role of alpha-Hydroxy stearoyl-CoA in lipid metabolism. As a biomarker, the activity of SCD1 could provide insights into the state of disease progression and the efficacy of therapeutic interventions .
Nutritional Science
In nutritional science, the impact of diet on the expression of enzymes like SCD1 is of interest. Dietary components can influence the metabolism of fatty acids, and consequently, the activity of alpha-Hydroxy stearoyl-CoA . This has implications for understanding diet-related diseases and conditions .
Drug Development
The role of alpha-Hydroxy stearoyl-CoA in various diseases makes it a target for drug development. Inhibitors of SCD1 are being explored for their potential to treat conditions where lipid metabolism is disrupted, such as in metabolic syndrome and certain types of cancer .
Genetic Studies
Finally, genetic studies involving alpha-Hydroxy stearoyl-CoA can shed light on the genetic regulation of lipid metabolism. Mutations or variations in genes encoding enzymes like SCD1 can have significant health implications, influencing susceptibility to diseases and response to treatments .
Mécanisme D'action
Target of Action
The primary target of alpha-Hydroxy stearoyl-coA is Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from their saturated fatty acid (SFA) precursors . This enzyme plays a crucial role in lipid metabolism and body weight control .
Mode of Action
Alpha-Hydroxy stearoyl-coA interacts with its target, SCD1, by inhibiting its activity . SCD1 normally converts saturated fatty acids to monounsaturated fatty acids . By inhibiting SCD1, alpha-Hydroxy stearoyl-coA can potentially alter the balance of saturated and unsaturated fatty acids in the body .
Biochemical Pathways
The inhibition of SCD1 by alpha-Hydroxy stearoyl-coA affects the fatty acid metabolism pathway . SCD1 is responsible for the desaturation of fatty acids, which results in monounsaturated fatty acids (MUFAs) and polyunsaturated fatty acids (PUFAs) . The inhibition of SCD1 can therefore disrupt the synthesis of these unsaturated fatty acids .
Result of Action
The inhibition of SCD1 by alpha-Hydroxy stearoyl-coA can lead to a decrease in the production of monounsaturated fatty acids . This can potentially affect various physiological processes, including cellular membrane physiology and signaling . In many cancers, the expression of SCD1 is increased, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-hydroxyoctadecanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27-,28+,31+,32+,33-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQMIXCIJFLULT-LPSUQUFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@@H](C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70N7O18P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1050.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Hydroxy stearoyl-coa | |
CAS RN |
38861-93-7 | |
| Record name | 2-Hydroxyoctadecanoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038861937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



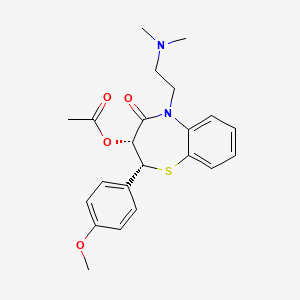
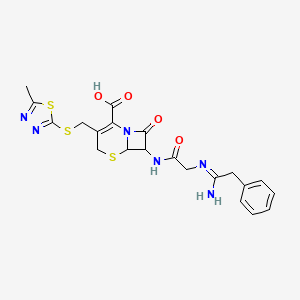
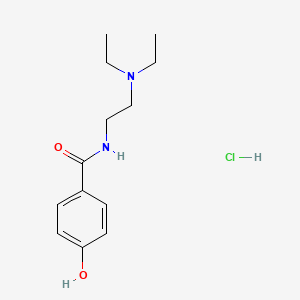
![N-[amino(imino)methyl]piperidine-1-carboximidamide](/img/structure/B1195973.png)
